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Compound of Interest

Compound Name: (3-Fluoropyridin-2-yl)boronic acid

Cat. No.: B1394879

An In-Depth Technical Guide to (3-Fluoropyridin-2-yl)boronic acid: A Keystone Reagent in
Modern Medicinal Chemistry

Abstract

(3-Fluoropyridin-2-yl)boronic acid has emerged as a pivotal building block in contemporary
drug discovery and development. Its strategic combination of a pyridine scaffold, a fluorine
substituent, and a versatile boronic acid moiety makes it an exceptionally valuable reagent for
constructing complex molecular architectures. The fluorinated pyridine ring is a common motif
in pharmacologically active compounds, offering modulated basicity, improved metabolic
stability, and unique binding interactions. The boronic acid functional group serves as a
powerful handle for carbon-carbon bond formation, most notably through the palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration
of (3-Fluoropyridin-2-yl)boronic acid, encompassing its fundamental physicochemical
properties, a detailed and validated synthesis protocol, its application in cross-coupling
chemistry, and its significance for professionals in pharmaceutical research.

Core Physicochemical & Structural Identity

A precise understanding of a reagent's properties is the foundation of its effective application in
synthesis. (3-Fluoropyridin-2-yl)boronic acid is a white to off-white solid at room
temperature. Its key identifiers and computed properties are summarized below.
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Property Value Source
Molecular Formula CsHsBFNO:2 [1112]
Molecular Weight 140.91 g/mol [1][3]
CAS Number 1070774-29-6 [1][2]
3-fluoro-2-pyridinyl)boronic
IUPAC Name ( » pyrcinyD) [1]
aci

289 °C at 760 mmHg

Boiling Point ) [2]
(Predicted)

Density 1.34 g/cm3 (Predicted) [2]

SMILES B(C1=C(C=CC=N1)F)(0)O [1]

As with many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride (a
boroxine). Therefore, for consistent reactivity and stoichiometric accuracy, it is imperative to
store the compound in a cool, dry environment under an inert atmosphere.

Synthesis Protocol: Halogen-Metal Exchange and
Borylation

The synthesis of pyridyl boronic acids requires careful control of reaction conditions, particularly
temperature, due to the reactivity of the intermediates.[4] The most common and effective route
to (3-Fluoropyridin-2-yl)boronic acid is via a lithium-halogen exchange from the
corresponding 2-bromo-3-fluoropyridine, followed by trapping the resulting organolithium
species with a borate ester.[5] This method provides high regioselectivity.

Expert Rationale for Experimental Choices:

o Starting Material: 2-Bromo-3-fluoropyridine is selected because the bromine at the 2-position
is more susceptible to lithium-halogen exchange than the C-F bond.

o Low Temperature (-78 °C): This temperature is critical. It prevents side reactions, such as the
decomposition of the highly reactive 2-lithiated pyridine intermediate and potential attack on
the solvent (THF).
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» n-Butyllithium (n-BuLi): This is a strong, non-nucleophilic base ideal for efficient lithium-
halogen exchange at low temperatures.

 Triisopropyl Borate: This electrophile is used to "trap” the organolithium intermediate. Its
bulky isopropyl groups help prevent the formation of undesired over-addition products.

o Acidic Workup: The addition of HCl is necessary to hydrolyze the borate ester intermediate
to the final boronic acid product.

Step-by-Step Synthesis Workflow
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Step 1: Setup & Cooling
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Caption: Synthesis workflow for (3-Fluoropyridin-2-yl)boronic acid.
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Detailed Experimental Protocol:

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-fluoropyridine (1.0 eq) and
anhydrous tetrahydrofuran (THF, approx. 0.2 M).

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

e Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe,
ensuring the internal temperature does not rise above -70 °C.

e Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen
exchange.

» Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again
maintaining the temperature at -78 °C.

o Warming: After the addition is complete, allow the reaction to slowly warm to room
temperature and stir overnight.

e Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow
addition of 1 M aqueous HCI until the solution is acidic (pH ~2). Stir vigorously for 30 minutes
to ensure complete hydrolysis.

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate under reduced pressure. The crude product can be
purified by recrystallization or column chromatography to yield (3-Fluoropyridin-2-
yl)boronic acid as a solid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of (3-Fluoropyridin-2-yl)boronic acid is in the Suzuki-Miyaura
cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful
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and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl and
heteroaryl structures that are central to many pharmaceutical compounds.[6][7]

The strategic placement of the fluorine atom in (3-Fluoropyridin-2-yl)boronic acid can
influence the electronic properties of the molecule, potentially enhancing its reactivity and
imparting desirable characteristics, such as metabolic stability, to the final coupled product.

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this
cycle is key to troubleshooting and optimizing the reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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